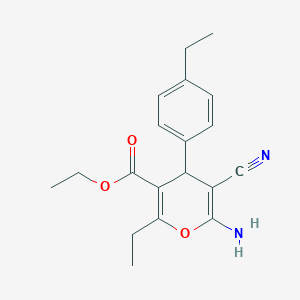
ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate, also known as EAPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
作用機序
The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate is not fully understood. However, studies have suggested that ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate may exert its biological effects by inhibiting certain enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate exhibits anticancer and antimicrobial activities. In vitro studies have demonstrated that ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate has also been shown to possess antibacterial and antifungal activities against various pathogenic microorganisms.
実験室実験の利点と制限
One advantage of using ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate in lab experiments is its easy synthesis method. ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate can be synthesized in good to excellent yields using a simple and straightforward method. Another advantage is its potential applications in various fields of research. However, one limitation of using ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate in lab experiments is its limited availability. ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate is not commercially available and must be synthesized in the lab.
将来の方向性
There are several future directions for the study of ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate. One direction is to investigate its potential applications in other fields of research, such as catalysis and sensor technology. Another direction is to study its mechanism of action in more detail to better understand its biological effects. Additionally, future studies could focus on the development of more efficient synthesis methods for ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate.
合成法
The synthesis of ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate involves the reaction of ethyl cyanoacetate with 4-ethylbenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with ethylamine to obtain ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate. This method has been reported to yield ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate in good to excellent yields.
科学的研究の応用
Ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate has been studied for its potential applications in various fields of research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate has been investigated for its anticancer and antimicrobial activities. In material science, ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate has been explored for its potential use in the development of organic light-emitting diodes (OLEDs). In organic synthesis, ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate has been used as a building block for the synthesis of various compounds.
特性
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-12-7-9-13(10-8-12)16-14(11-20)18(21)24-15(5-2)17(16)19(22)23-6-3/h7-10,16H,4-6,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROYTNDREBGFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OCC)CC)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide](/img/structure/B5035797.png)
![N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5035827.png)
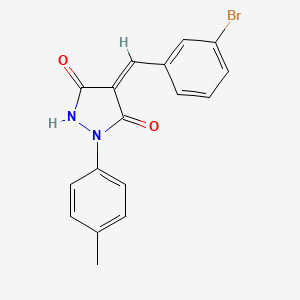
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)
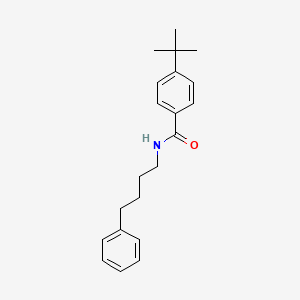
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)

![2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5035877.png)
![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)
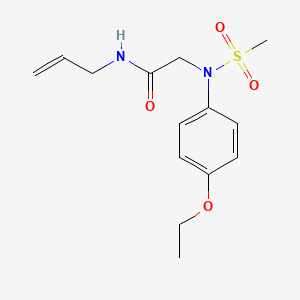

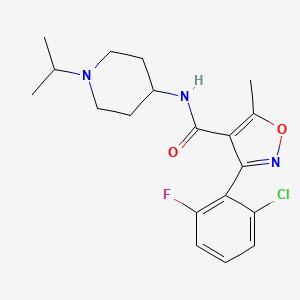
![5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5035905.png)